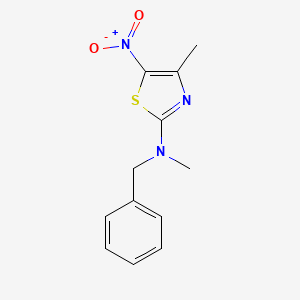![molecular formula C14H17N3O B14382337 6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine CAS No. 88609-23-8](/img/structure/B14382337.png)
6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine is a heterocyclic compound that features a pyrrolidine ring fused with a pyridoazepine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed to form the carbon-carbon bonds necessary for the pyridoazepine core . This reaction utilizes palladium catalysts and boron reagents under mild conditions, making it a preferred method for synthesizing complex heterocycles.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridoazepine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows for efficient exploration of the pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of the molecule . This compound may bind to enantioselective proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine is unique due to its specific structural features, such as the methoxy group and the fused pyridoazepine ring. These features contribute to its distinct biological activities and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
88609-23-8 |
|---|---|
Molekularformel |
C14H17N3O |
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
6-methoxy-9-pyrrolidin-1-yl-5H-pyrido[2,3-c]azepine |
InChI |
InChI=1S/C14H17N3O/c1-18-12-9-11-5-4-6-15-13(11)14(16-10-12)17-7-2-3-8-17/h4-6,10H,2-3,7-9H2,1H3 |
InChI-Schlüssel |
JGLMAXQLUPTQCJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=C(C2=C(C1)C=CC=N2)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


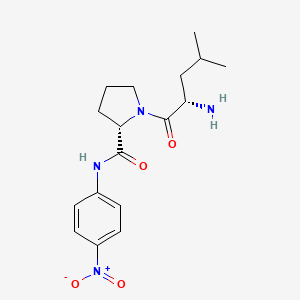
![6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione](/img/structure/B14382275.png)
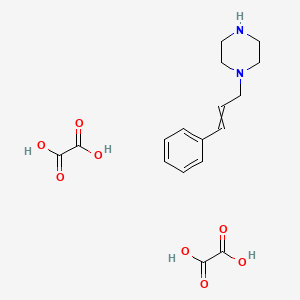
![10,10-Dibromodispiro[2.0.5~4~.1~3~]decane](/img/structure/B14382282.png)
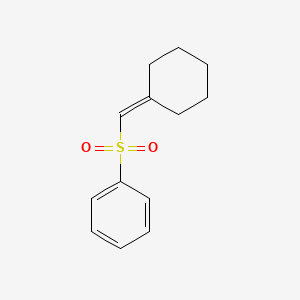
![Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B14382303.png)
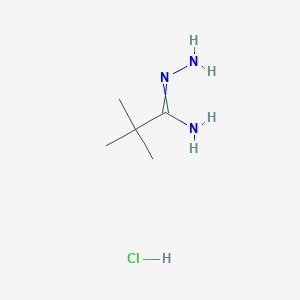
![7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid](/img/structure/B14382313.png)
![1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14382320.png)
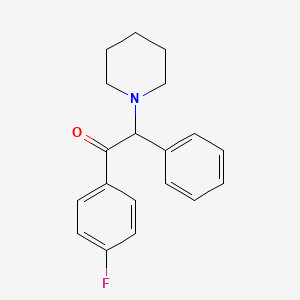

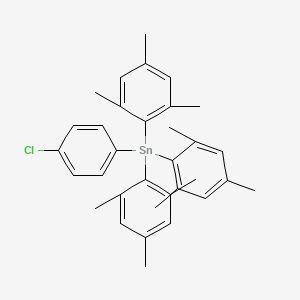
![1,1'-{5-[2-(1-Acetyl-1H-indol-5-yl)ethyl]-1H-indole-1,3-diyl}di(ethan-1-one)](/img/structure/B14382333.png)
